molecular formula C12H21F2NO3 B1382097 tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1334415-93-8

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1382097
CAS No.: 1334415-93-8
M. Wt: 265.3 g/mol
InChI Key: PFTPEHUAFYFBHE-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21F2NO3 and a molecular weight of 265.3 g/mol . It is characterized by the presence of a piperidine ring substituted with difluoro and hydroxyethyl groups, and a tert-butyl ester functional group . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of potential drug candidates, particularly in the field of neuropharmacology.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-6-4-9(5-7-16)12(13,14)8-15/h9,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTPEHUAFYFBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334415-93-8
Record name tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (177 mg, 0.57 mmol) in dry THF (5.8 mL) was added DIBAL-H (1.0 M solution in THF, 1.15 mL, 1.15 mmol) at 0° C. The reaction mixture was stirred at rt for 2 h. The mixture was cooled down to 0° C., successively treated with H2O (0.23 mL) and 2N aq. NaOH (0.45 mL). The mixture was stirred at rt for 20 min, filtered through celite, washed with EA and the filtrate concentrated under reduced pressure. The crude residue was purified by FC (hept-EA, 1:1→1:2) and the title compound obtained as a colorless oil. LC-MS-conditions 08: tR=0.74 min; [M-CH3+H]+=251.34.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.23 mL
Type
solvent
Reaction Step Three

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